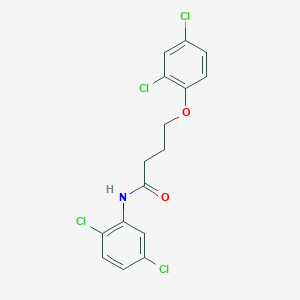![molecular formula C20H17BrO5 B4679823 3-{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B4679823.png)
3-{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid
Overview
Description
3-{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BPPA and belongs to the class of coumarin derivatives. BPPA has been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of BPPA is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and oxidative stress. BPPA has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. It has also been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant genes.
Biochemical and Physiological Effects:
BPPA has been shown to possess a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. BPPA has also been shown to scavenge free radicals and protect against oxidative stress. In addition, BPPA has been found to induce apoptosis in cancer cells and inhibit cell proliferation.
Advantages and Limitations for Lab Experiments
One of the advantages of BPPA is its relatively low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of BPPA is its low solubility in water, which can make it difficult to administer in certain experiments. In addition, more research is needed to fully understand the mechanism of action of BPPA and its potential side effects.
Future Directions
There are many potential future directions for research on BPPA. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use in the treatment of cancer, either as a standalone therapy or in combination with other treatments. Further research is also needed to fully understand the mechanism of action of BPPA and to identify any potential side effects.
Scientific Research Applications
BPPA has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. BPPA has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. It has also been shown to scavenge free radicals and protect against oxidative stress, which is implicated in many chronic diseases.
properties
IUPAC Name |
3-[7-[(2-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO5/c1-12-15-7-6-14(25-11-13-4-2-3-5-17(13)21)10-18(15)26-20(24)16(12)8-9-19(22)23/h2-7,10H,8-9,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYKLURCZABYDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3Br)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-(1-naphthyl)-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4679742.png)
![2-(4-chlorophenyl)-3-[3-(2-methoxy-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4679743.png)
![2-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole](/img/structure/B4679745.png)
![N-(3-acetylphenyl)-2-cyano-3-{3-[(3-phenyl-2-propen-1-yl)oxy]phenyl}acrylamide](/img/structure/B4679771.png)

![3-allyl-8-cyclohexyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4679783.png)
![methyl [3-(1-piperidinylsulfonyl)phenyl]carbamate](/img/structure/B4679791.png)
![3-[(4-bromobenzyl)thio]-4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole](/img/structure/B4679799.png)
![2-{3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4679813.png)
![5-{[(3,4-dimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4679820.png)
![3-[4-(dimethylamino)benzylidene]-1H-indene-1,2(3H)-dione](/img/structure/B4679824.png)
![N-(2-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4679831.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2,2-dimethylpropanoyl)piperazine](/img/structure/B4679836.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4679840.png)